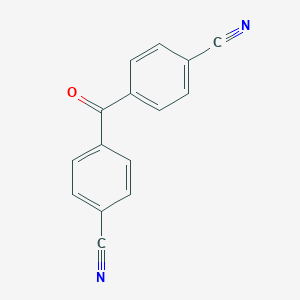

4,4'-Dicyanobenzophenone

Descripción general

Descripción

4,4’-Dicyanobenzophenone is an organic compound with the molecular formula C15H8N2O. It appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide . This compound is widely used in chemical synthesis and serves as an intermediate in the production of various organic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Dicyanobenzophenone can be synthesized through the reaction of 4,4’-dihalobenzophenone with alkali metal cyanide in a suitable solvent . The reaction conditions are generally mild, making it suitable for industrial production . Another method involves the reaction of bromobenzylcyanide and paracyanobenzoic acid methyl esters under the influence of n-Butyl Lithium in a solution of tetrahydrofuran and normal hexane at very low temperatures (-92 to -98°C) .

Industrial Production Methods: The industrial production of 4,4’-Dicyanobenzophenone typically involves the reaction of 4,4’-dihalobenzophenone with alkali metal cyanide in a solvent . This method is preferred due to its simplicity and the mild reaction conditions, which are conducive to large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dicyanobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Oxidation Reactions: It can undergo oxidation to form different oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products:

Substitution Reactions: The major products are substituted benzophenones.

Reduction Reactions: The major products are amines.

Oxidation Reactions: The major products are oxidized benzophenones.

Aplicaciones Científicas De Investigación

4,4’-Dicyanobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of organic dyes and fluorescent materials.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is employed in the production of polymers and as a photoinitiator in photochemical reactions.

Mecanismo De Acción

The mechanism of action of 4,4’-Dicyanobenzophenone involves its ability to act as a photoinitiator. Upon absorption of ultraviolet light, it generates reactive species that can initiate photochemical reactions . In biological systems, it can interact with enzymes and other molecular targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of cyano groups and is used in different applications, such as UV filters in sunscreens.

4,4’-Dimethoxybenzophenone: This compound has methoxy groups and is used as a photoinitiator in polymer chemistry.

4,4’-Dichlorobenzophenone: This compound has chlorine atoms and is used in the synthesis of other organic compounds.

Uniqueness: 4,4’-Dicyanobenzophenone is unique due to its cyano groups, which impart distinct chemical reactivity and make it suitable for specific applications in chemical synthesis and photochemistry .

Actividad Biológica

4,4'-Dicyanobenzophenone (DCBP) is a synthetic organic compound with significant applications in various fields, including materials science and biological research. Its unique structure, characterized by two cyano groups attached to the benzophenone moiety, contributes to its diverse biological activities. This article reviews the biological activity of DCBP, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molar Mass : 224.21 g/mol

- Melting Point : Approximately 200 °C

Antimicrobial Properties

Several studies have reported that DCBP exhibits antimicrobial activity against a range of pathogens. Its mechanism of action often involves disruption of microbial membranes or interference with cellular processes.

- Case Study : A study evaluating the antibacterial properties of DCBP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating strong antibacterial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Cytotoxicity

Research on the cytotoxic effects of DCBP has shown promising results against various cancer cell lines.

- Case Study : A study assessed the cytotoxicity of DCBP on human breast cancer cells (MCF-7). The results indicated that DCBP induced apoptosis in a dose-dependent manner, with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The biological activity of DCBP is largely attributed to its ability to form reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cells. This property is particularly useful in photodynamic therapy for cancer treatment.

Applications in Drug Development

Due to its biological activities, DCBP is being explored for potential applications in drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

- Research Findings : A recent study synthesized several derivatives of DCBP and evaluated their biological activities. One derivative showed enhanced cytotoxicity against MCF-7 cells with an IC50 value reduced to 15 µM.

Toxicological Profile

While DCBP exhibits significant biological activity, it is essential to consider its toxicological profile. Studies have classified it as an irritant, necessitating careful handling in laboratory settings.

Propiedades

IUPAC Name |

4-(4-cyanobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXPTLWNQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443120 | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-66-5 | |

| Record name | p,p'-Dicyanobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P'-DICYANOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the structural characterization of 4,4'-dicyanobenzophenone and are there any spectroscopic studies available?

A1: this compound (C15H8N2O) has a molecular weight of 232.24 g/mol. [] Spectroscopic studies, including Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR), have been used extensively to investigate the ion pairs formed between this compound ketyl and various alkali metal cations (Li+, Na+, K+, Cs+). These studies provide valuable insights into the electronic structure and interactions of the radical anion formed upon reduction of this compound. [, ]

Q2: How does the structure of this compound affect its electrochemical behavior?

A2: The two cyano groups (-CN) in the 4,4' positions of the benzophenone significantly influence its electrochemical reduction. [] These electron-withdrawing groups make the molecule more susceptible to reduction, leading to a two-step reduction process in solvents like N,N-dimethylformamide. [] The first step involves the formation of a relatively stable anion radical. Interestingly, the presence of hydroxylic additives like water, ethanol, or methanol can impact this reduction process. This is due to hydrogen-bond formation between the additive and the formed anion radical, stabilizing it. []

Q3: Can this compound be used as a building block for coordination networks?

A3: Yes, this compound acts as an organic ligand in the construction of coordination networks with silver(I) salts. [] The crystal structure of [Ag·(this compound)·CF3SO3] revealed a triclinic crystal system with the space group P1. [] This highlights the potential of using this compound in the field of supramolecular chemistry and materials science for the development of novel materials with tailored properties.

Q4: Are there any computational studies investigating this compound?

A4: Yes, computational chemistry methods, such as McLachlan, INDO, and MINDO/3, have been employed to study this compound. [] These calculations provide valuable information on molecular orbital energies, electron densities, and hyperfine coupling constants, aiding in the interpretation of experimental spectroscopic data and understanding of the electronic structure of the molecule and its radical anion. []

Q5: Are there any known side reactions associated with this compound under reducing conditions?

A5: Research indicates that during the alkali metal reduction of this compound in ethereal solvents containing sodium tetraphenylborate, side reactions can occur alongside the formation of ion pairs and triple ions. [] Specifically, the decomposition of sodium tetraphenylborate is observed, leading to the formation of biphenyl and p-benzosemiquinone. [] The extent of these side reactions appears to be influenced by the nature and position of substituents on the aromatic ring, suggesting a complex interplay between the radical anion and the reaction environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.